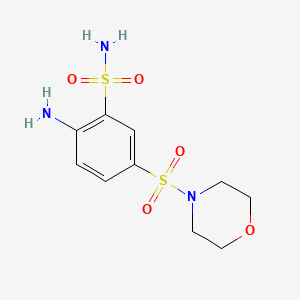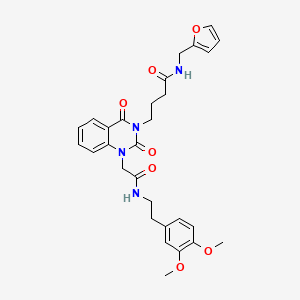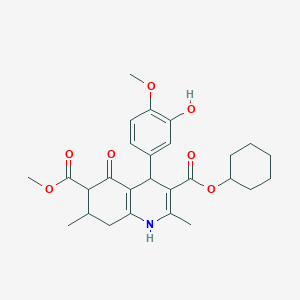![molecular formula C23H24N4OS B11443116 N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11443116.png)
N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with substituted phenyl and morpholine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenyl and morpholine substituents. Key steps include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl and morpholine groups are introduced via nucleophilic substitution reactions, often using reagents like phenyl halides and morpholine under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the phenyl or morpholine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, morpholine, and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-6-[4-(piperidin-1-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine
- N-(3,4-dimethylphenyl)-6-[4-(pyrrolidin-1-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine
Comparison: N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the morpholine group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C23H24N4OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(4-morpholin-4-ylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C23H24N4OS/c1-16-3-6-19(15-17(16)2)24-22-21(25-23-27(22)11-14-29-23)18-4-7-20(8-5-18)26-9-12-28-13-10-26/h3-8,11,14-15,24H,9-10,12-13H2,1-2H3 |
InChI Key |
GTLCQLCBWYUTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11443035.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11443039.png)
![ethyl 7-cyclohexyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443041.png)
![3-(3,4-dimethylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443049.png)

methanone](/img/structure/B11443058.png)
![2-[5-(2-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11443061.png)
![2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B11443064.png)
![N-(4-fluorophenyl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443081.png)

![N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B11443090.png)
![Ethyl 4-[({1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11443094.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11443102.png)

